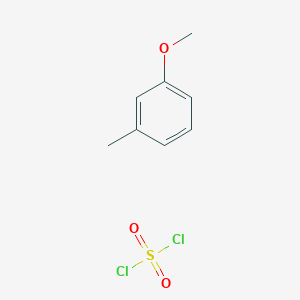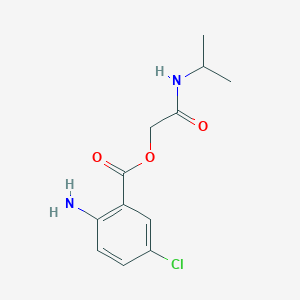![molecular formula C16H15NO3 B14911333 2-[(E)-(2,5-dimethylphenyl)(hydroxyimino)methyl]benzoic acid](/img/structure/B14911333.png)
2-[(E)-(2,5-dimethylphenyl)(hydroxyimino)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-Dimethylphenyl)(hydroxyimino)methyl]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a hydroxyimino group attached to a benzoic acid moiety, which is further substituted with a 2,5-dimethylphenyl group
Méthodes De Préparation
The synthesis of 2-[(2,5-Dimethylphenyl)(hydroxyimino)methyl]benzoic acid typically involves the following steps:
Formylation: The initial step involves the formylation of a suitable precursor, such as 2,5-dimethylphenyl, to introduce a formyl group.
Oximation: The formylated intermediate is then subjected to oximation, where hydroxylamine is used to convert the formyl group into a hydroxyimino group.
Analyse Des Réactions Chimiques
2-[(2,5-Dimethylphenyl)(hydroxyimino)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the hydroxyimino group to an amino group.
Applications De Recherche Scientifique
2-[(2,5-Dimethylphenyl)(hydroxyimino)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of 2-[(2,5-Dimethylphenyl)(hydroxyimino)methyl]benzoic acid involves its interaction with molecular targets and pathways. The hydroxyimino group is known to form stable complexes with metal ions, which is crucial for its anticorrosive properties. Additionally, the compound’s ability to undergo redox reactions plays a significant role in its biological activities .
Comparaison Avec Des Composés Similaires
2-[(2,5-Dimethylphenyl)(hydroxyimino)methyl]benzoic acid can be compared with other similar compounds, such as:
3,4,5-Trihydroxy-2-[(hydroxyimino)methyl]benzoic acid: This compound also contains a hydroxyimino group and is used as a rust converter.
2-[(Hydroxyimino)methyl]-1,3-dimethylimidazolium iodide: This compound features a hydroxyimino group attached to an imidazole ring, which imparts different chemical and biological properties.
Propriétés
Formule moléculaire |
C16H15NO3 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
2-[(E)-C-(2,5-dimethylphenyl)-N-hydroxycarbonimidoyl]benzoic acid |
InChI |
InChI=1S/C16H15NO3/c1-10-7-8-11(2)14(9-10)15(17-20)12-5-3-4-6-13(12)16(18)19/h3-9,20H,1-2H3,(H,18,19)/b17-15- |
Clé InChI |
JWVXKZIVZSJCAH-ICFOKQHNSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C)/C(=N\O)/C2=CC=CC=C2C(=O)O |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(=NO)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide](/img/structure/B14911270.png)

![((2h-[1,2,5]Thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)proline](/img/structure/B14911283.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B14911285.png)


![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B14911300.png)




